molecular formula C18H19FN4O3S B2902134 Methyl 1-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 868219-93-6

Methyl 1-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2902134
CAS No.: 868219-93-6
M. Wt: 390.43
InChI Key: ZFOXQIALCZOELR-UHFFFAOYSA-N
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Description

The compound Methyl 1-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate features a hybrid heterocyclic core comprising a thiazolo[3,2-b][1,2,4]triazole ring system substituted with a hydroxyl group at position 4. This core is further functionalized with a 3-fluorophenyl group and a piperidine-4-carboxylate ester moiety.

Properties

IUPAC Name

methyl 1-[(3-fluorophenyl)-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S/c1-26-17(25)11-5-7-22(8-6-11)14(12-3-2-4-13(19)9-12)15-16(24)23-18(27-15)20-10-21-23/h2-4,9-11,14,24H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOXQIALCZOELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound A : Ethyl 1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate (CAS 896292-02-7)
  • Key Differences :
    • Substitution at the thiazolo-triazole core: Furan-2-yl at position 2 vs. hydroxyl in the target compound.
    • Aryl group: 4-Nitrophenyl vs. 3-fluorophenyl .
  • In contrast, the 3-fluorophenyl group in the target compound balances lipophilicity and moderate electron withdrawal, favoring membrane permeability . The furan substituent in Compound A may engage in π-stacking interactions, while the hydroxyl group in the target compound enables hydrogen bonding, critical for target binding .
Compound B : (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • Key Differences :
    • Core modification: Thiazolo-triazolone vs. hydroxythiazolo-triazole .
    • Substituents: 4-Methoxyphenyl and ethoxy-methylphenyl vs. 3-fluorophenyl .
  • Impact :
    • The triazolone ring in Compound B may alter tautomerism and electron distribution, affecting binding affinity.
    • Methoxy and ethoxy groups enhance solubility but may reduce blood-brain barrier penetration compared to the fluorophenyl group in the target compound .

Substituent-Driven Pharmacokinetic and Physicochemical Properties

Lipophilicity and Solubility :
  • The 3-fluorophenyl group in the target compound contributes to a logP value intermediate between the hydrophilic hydroxyl group in Compound A and the lipophilic methoxy groups in Compound B. Computational models (e.g., SwissADME) predict moderate solubility (~50–100 µM) in aqueous buffers, superior to nitro-substituted analogs like Compound A .
  • Piperidine-4-carboxylate ester : This ester moiety improves cell membrane permeability compared to carboxylic acid derivatives (e.g., celecoxib analogs in ), but may require metabolic activation for target engagement .
Hydrogen-Bonding Capacity :
  • The 6-hydroxythiazolo-triazole group in the target compound forms intramolecular hydrogen bonds (e.g., C–H⋯O/N), stabilizing its conformation, as observed in crystallographic studies of related triazole derivatives .
Similarity Metrics :
  • Tanimoto and Dice similarity indices () reveal moderate structural overlap (Tanimoto score: 0.65–0.75) between the target compound and pyrazole/triazole-based agrochemicals (e.g., ethiprole, ).
NMR Chemical Shift Analysis :
  • Comparative NMR profiles () indicate that substitutions in regions A (positions 39–44) and B (29–36) of the thiazolo-triazole core significantly alter chemical environments. For example, the hydroxyl group in the target compound causes downfield shifts (~2.5 ppm) in adjacent protons compared to methoxy analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Property Target Compound Compound A Compound B
Molecular Weight ~448.4 g/mol 497.5 g/mol ~532.6 g/mol
Core Structure 6-Hydroxythiazolo-triazole 2-Furyl-thiazolo-triazole Thiazolo-triazolone
Aryl Substituent 3-Fluorophenyl 4-Nitrophenyl 4-Methoxyphenyl
logP (Predicted) 2.8 3.1 2.5
Hydrogen Bond Donors 2 (OH, NH) 1 (OH) 1 (C=O)

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Formation of the thiazolo-triazole core via cyclization of hydrazine derivatives with thiourea or thioamides under acidic conditions .
  • Step 2: Introduction of the 3-fluorophenyl group via Friedel-Crafts alkylation or nucleophilic substitution, requiring catalysts like BF₃·Et₂O .
  • Step 3: Piperidine ring coupling using reductive amination or Mitsunobu reactions, optimized with solvents like DMF or THF . Key Reagents : Hydrazine derivatives, trifluoroacetic acid (TFA), and palladium catalysts for cross-coupling steps .

Q. How is the compound characterized post-synthesis?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR at 400–600 MHz in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxyl groups at δ 9.5–10.2 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ ≈ m/z 445.1) .
  • Elemental Analysis: Confirms purity (>95%) via C, H, N, S content matching theoretical values .

Q. What in vitro assays are used for initial biological activity screening?

  • Antimicrobial Activity: Broth microdilution assays against S. aureus (MIC) and C. albicans (IC₅₀) .
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
  • Enzyme Inhibition: Fluorometric assays targeting kinases or cytochrome P450 enzymes (e.g., 14-α-demethylase) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control: Cyclization steps require precise heating (80–120°C) to avoid byproducts .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution, while toluene improves Friedel-Crafts reactions .
  • Catalyst Screening: Pd(PPh₃)₄ increases cross-coupling efficiency (yield >70% vs. 40% without catalysts) . Example Table:
StepReactionOptimal ConditionsYield (%)
1CyclizationTFA, 100°C, 12 h65
2AlkylationBF₃·Et₂O, DCM, rt, 6 h78
3CouplingPd(PPh₃)₄, THF, reflux, 24 h72

Q. What strategies are used to establish structure-activity relationships (SAR)?

  • Substituent Variation: Replace the 3-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups to assess antimicrobial potency .
  • Piperidine Modification: Compare ester (COOCH₃) vs. carboxylic acid (COOH) derivatives for solubility and bioavailability .
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like 14-α-demethylase (PDB: 3LD6) .

Q. How can contradictions in pharmacological data across studies be resolved?

  • Assay Standardization: Control variables like cell line passage number (HeLa vs. MCF-7), serum concentration (5–10% FBS), and incubation time (48–72 h) .
  • Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity (>98%) before biological testing .
  • Mechanistic Follow-Up: Combine kinase profiling (e.g., KinomeScan) with transcriptomics to identify off-target effects .

Data Contradiction Analysis

Example Contradiction:

  • Study A: Reports IC₅₀ = 12 μM against MCF-7 .
  • Study B: Finds IC₅₀ = 35 μM .
    Resolution:
  • Possible Causes: Differences in cell culture conditions (e.g., hypoxia vs. normoxia) or compound aggregation in aqueous media.
  • Methodological Fix: Use dynamic light scattering (DLS) to assess aggregation and repeat assays with 0.01% pluronic F-68 .

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